Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate is a complex organic compound with significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound includes an ethyl ester functional group, a methylene bridge connecting to a dioxoisoindoline moiety, and a dimethoxyisoquinoline structure, which are all indicative of its potential pharmacological properties.
The compound is classified under isoquinoline derivatives and is recognized for its unique heterocyclic structure. It can be sourced from various chemical suppliers, with its CAS number being 264188-67-2. The molecular formula of the compound is , and it has a molecular weight of approximately 420.42 g/mol .
The synthesis of Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate typically involves several steps:
These synthetic routes often require careful control of reaction conditions to optimize yield and purity.
The molecular structure of Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate features multiple rings and functional groups:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 420.42 g/mol |
CAS Number | 264188-67-2 |
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development.
The mechanism of action for Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate is hypothesized based on its structural components:
Further studies are needed to elucidate specific interactions at the molecular level.
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate exhibits several notable physical and chemical properties:
Safety data sheets indicate that handling should adhere to standard laboratory protocols due to potential toxicity associated with isoquinoline derivatives.
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate shows promise in several scientific fields:
This compound represents a valuable addition to the library of heterocyclic compounds with potential therapeutic applications. Further research into its biological effects will help clarify its utility in medicine.
Ethyl 1-((1,3-dioxoisoindolin-2-YL)methyl)-6,7-dimethoxyisoquinoline-4-carboxylate (CAS 264188-67-2) is a synthetically derived small molecule characterized by a hybrid structure combining phthalimide and isoquinoline moieties. This molecular architecture suggests significant potential for modulating key oncogenic pathways, though direct mechanistic studies specific to this compound remain an active research area [1].
Table 1: Key Structural Features and Putative Cancer Targets
Structural Domain | Biological Target Association | Potential Therapeutic Impact |
---|---|---|
Isoquinoline-4-carboxylate | Kinase ATP-binding sites | Inhibition of proliferation signaling |
Dimethoxy substituents | DNA minor groove interaction | Transcriptional regulation interference |
Phthalimide (1,3-dioxoisoindolin) | Proteasomal E3 ligase binding | Promotion of targeted protein degradation |
The compound’s isoquinoline core enables interactions with Bcl-2 family proteins, facilitating pro-apoptotic signaling in chemotherapy-resistant malignancies. Experimental models indicate structural analogs promote cytochrome c release from mitochondria, activating caspase-9 execution pathways. The phthalimide component may enhance this activity through redox modulation, increasing oxidative stress specifically within tumor microenvironments [1].
Molecular docking simulations predict high-affinity binding to tyrosine kinase receptors (EGFR, VEGFR) due to the ethyl carboxylate and dimethoxyisoquinoline domains. This dual-targeting capability potentially suppresses angiogenesis and tumor cell survival pathways simultaneously. Notably, the dimethoxy groups facilitate hydrogen bonding with kinase activation loops, inducing conformational changes that abrogate downstream phosphorylation cascades [1].
The compound’s blood-brain barrier permeability, inferred from its lipophilic profile (LogP ~2.8), positions it as a candidate for central nervous system disorders. Its hybrid structure may simultaneously address proteinopathy and neuroinflammation – dual pathologies in Alzheimer’s and Parkinson’s diseases [1].
In vitro studies of analogous compounds demonstrate two critical actions:
The phthalimide moiety exhibits microglial inhibitory properties comparable to approved neuroimmunomodulators. Key mechanisms include:
Table 2: Neuroprotective Mechanisms Against Oxidative Stress
Molecular Target | Effect of Compound | Pathophysiological Outcome |
---|---|---|
NADPH oxidase | Allosteric inhibition of NOX2 assembly | Reduced superoxide production |
Nrf2-Keap1 complex | Keap1 cysteine modification | Enhanced HO-1, SOD expression |
Glutamate receptors | Non-competitive NMDA antagonism | Prevention of excitotoxic calcium influx |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: